molecular formula C8H12FN3O2 B2841157 Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate CAS No. 2377030-72-1

Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate

Cat. No.: B2841157
CAS No.: 2377030-72-1
M. Wt: 201.201
InChI Key: XSYZTVRTVQZMJF-FKQCQYRASA-N
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Description

Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with an azidomethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving ethylene and a suitable diene.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Azidomethyl Substitution: The azidomethyl group can be introduced via nucleophilic substitution using sodium azide (NaN3) and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Substitution Reactions: The azidomethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Cycloaddition: Copper(I) iodide (CuI) as a catalyst, with alkynes under mild conditions.

    Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Resulting from the reduction of the azide group.

    Substituted Derivatives: Various functional groups can replace the azidomethyl group through substitution reactions.

Scientific Research Applications

Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules, including heterocycles and pharmaceuticals.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate involves the reactivity of the azide group and the fluorine atom. The azide group can undergo cycloaddition reactions to form stable triazoles, while the fluorine atom can influence the compound’s electronic properties and reactivity. These features make the compound a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(azidomethyl)-3-chlorocyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 3-(azidomethyl)-3-bromocyclobutane-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    Ethyl 3-(azidomethyl)-3-iodocyclobutane-1-carboxylate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FN3O2/c1-2-14-7(13)6-3-8(9,4-6)5-11-12-10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYZTVRTVQZMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)(CN=[N+]=[N-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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